molecular formula C20H16FN3O B2439304 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one CAS No. 1202997-42-9

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B2439304
CAS No.: 1202997-42-9
M. Wt: 333.366
InChI Key: PYRLHVMTXGAYME-UHFFFAOYSA-N
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Description

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a fluorobenzyl group, a benzimidazole core, and a methylpyridinone moiety, making it a versatile candidate for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the fluorobenzyl group, and the final assembly of the methylpyridinone moiety. One common approach is to start with the benzimidazole precursor, which undergoes alkylation with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group. The final step involves the cyclization with a pyridinone derivative to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole analogs .

Scientific Research Applications

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one stands out due to its unique combination of a fluorobenzyl group and a benzimidazole core, which provides enhanced binding affinity and specificity for its molecular targets. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-23-12-6-8-15(20(23)25)19-22-17-10-4-5-11-18(17)24(19)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLHVMTXGAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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